molecular formula C9H7FN2O B13013584 5-Cyclopropoxy-3-fluoropicolinonitrile

5-Cyclopropoxy-3-fluoropicolinonitrile

Cat. No.: B13013584
M. Wt: 178.16 g/mol
InChI Key: XZMYFLBJTCMMOE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-fluoropicolinonitrile (CAS No.: 1243441-69-1) is a chemical compound with the molecular formula C9H7FN2O. It has a molecular weight of 178.16 g/mol. The compound is also known by the synonym 5-Cyclopropoxy-3-fluoropyridine-2-carbonitrile .

Preparation Methods

Synthetic Routes:

While specific synthetic routes may vary, one common method involves the following steps:

    Cyclopropanation: Introduction of the cyclopropyl group using a suitable reagent (e.g., diazo compounds).

    Fluorination: Incorporation of the fluorine atom (usually via electrophilic fluorination).

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group (e.g., using cyanide sources).

Reaction Conditions:

  • Cyclopropanation and fluorination typically occur under controlled temperature and pressure conditions.
  • Nitrile formation can be achieved using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production:

Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-3-fluoropicolinonitrile undergoes various reactions:

    Oxidation: Oxidative processes can modify the cyclopropyl or fluorine groups.

    Reduction: Reduction reactions may target the nitrile or fluorine functionality.

    Substitution: Nucleophilic substitution reactions can replace the nitrile group. Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

Major products:

  • Oxidation: Hydroxylated or carbonyl derivatives.
  • Reduction: Amines or cyclopropyl-substituted compounds.
  • Substitution: Various derivatives with altered functional groups.

Scientific Research Applications

5-Cyclopropoxy-3-fluoropicolinonitrile finds applications in:

    Medicinal Chemistry: As a scaffold for drug development due to its unique structure.

    Agrochemicals: Potential use in crop protection or pest control.

    Material Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related pyridine derivatives. Its cyclopropyl and fluorine substituents contribute to its distinct properties.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-cyclopropyloxy-3-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C9H7FN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2

InChI Key

XZMYFLBJTCMMOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C#N)F

Origin of Product

United States

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